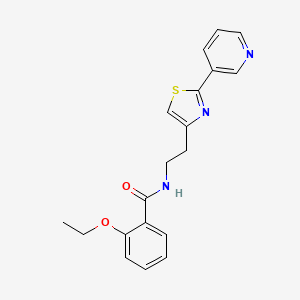![molecular formula C19H12Cl2N2S B2405714 (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile CAS No. 1164533-11-2](/img/structure/B2405714.png)
(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile, also known as Z-2-DCQ, is an organic compound with a variety of applications in the field of science. It is a synthetic compound that has been used in research to study various biochemical and physiological effects. Z-2-DCQ has been used in laboratory experiments to study the synthesis method, mechanism of action, and biochemical and physiological effects of this compound. In addition, it has been used to explore the advantages and limitations of using this compound in laboratory experiments as well as to identify potential future directions for further research.
科学的研究の応用
Chelating Ion-Exchange Properties
One significant application of compounds related to (Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile is in ion-exchange processes. A study on copolymers containing 2,4-dichlorophenyl acrylate and quinolinyl methacrylate demonstrated their utility as cation exchangers, effectively binding various metal ions like Cu+2, Ni+2, Co+2, Zn+2, and Fe+3 (J. Patel et al., 2008).
Fluorescent Probes for Zn(II) Detection
Derivatives of this compound have been used in creating fluorescent probes for biological applications. For instance, quinoline-derivatized fluorescein dyes were synthesized and found effective for selective and reversible detection of Zn(II) ions in biological systems (Elizabeth M. Nolan et al., 2005).
Structural and Spectral Properties
These compounds have been studied for their structural and spectral properties. In a study, 2,4-disubstituted derivatives displayed specific bond lengths and angles, highlighting their structural uniqueness (J. Maciček et al., 1993). Another study synthesized Zn(II) complexes with related ligands, exploring their electronic structures and photophysical properties, demonstrating their strong binding ability and fluorescent response to Zn(2+) ions (A. Hens et al., 2013).
Antimicrobial Properties
The derivatives of this compound have shown potential in antimicrobial applications. A study on copolymers based on 2,4-dichlorophenyl methacrylate and quinolinyl methacrylate reported their antimicrobial properties against selected microorganisms (Pravin M. Patel et al., 2004).
特性
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-(2-methylsulfanylquinolin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2S/c1-24-19-13(8-12-4-2-3-5-18(12)23-19)9-14(11-22)16-7-6-15(20)10-17(16)21/h2-10H,1H3/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWIQIHEXPFQRS-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C=C1C=C(C#N)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC2=CC=CC=C2C=C1/C=C(\C#N)/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


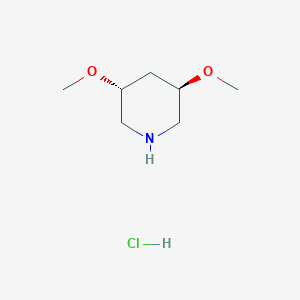
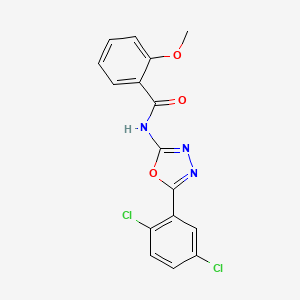
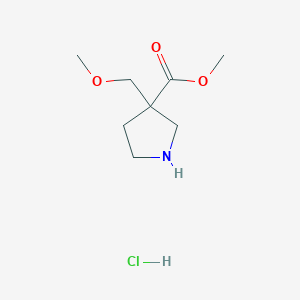
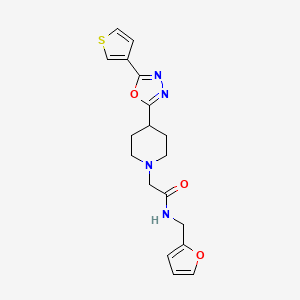
![Methyl 3-(benzyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2405643.png)
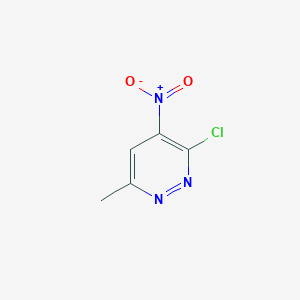
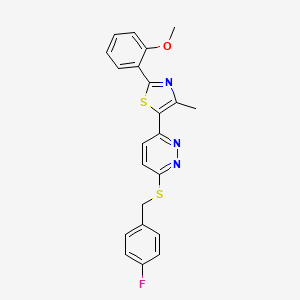
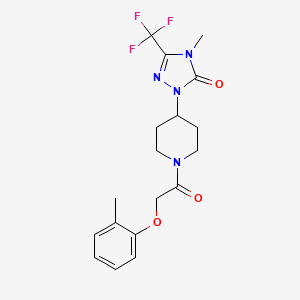
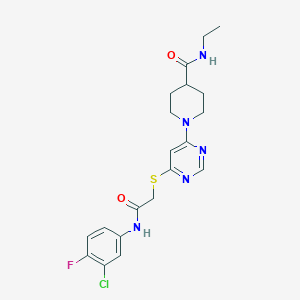
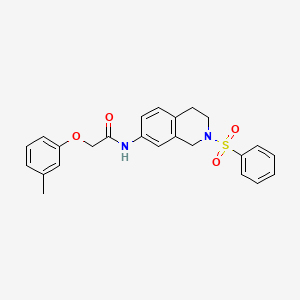
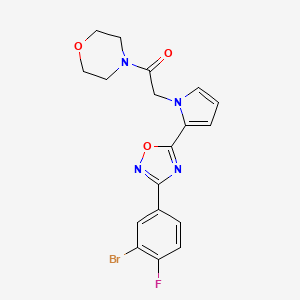
![4-[butyl(ethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2405653.png)
